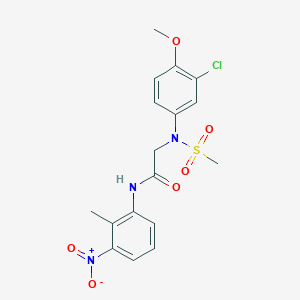![molecular formula C20H24N2O3 B4650966 methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4650966.png)
methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate
Vue d'ensemble
Description
Methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate, also known as MPPB, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. MPPB has been shown to have potential therapeutic applications in the treatment of addiction and other psychiatric disorders.
Mécanisme D'action
Methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and is thought to play a key role in addiction and other psychiatric disorders. By blocking the activity of the D3 receptor, methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate is able to reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and physiological effects:
methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate has also been shown to reduce the expression of several genes involved in drug addiction and reward pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in addiction and other psychiatric disorders. However, one limitation of using methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate is its relatively low potency compared to other dopamine receptor antagonists. This can make it more difficult to achieve the desired pharmacological effects at lower doses.
Orientations Futures
There are a number of future directions for research on methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate and its potential therapeutic applications. One area of interest is the use of methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate in combination with other drugs or therapies for addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists that may have improved therapeutic efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate and its potential long-term effects on brain function and behavior.
Applications De Recherche Scientifique
Methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate has been extensively studied in preclinical models of addiction and other psychiatric disorders. It has been shown to block the rewarding effects of drugs of abuse such as cocaine and methamphetamine, as well as reduce drug-seeking behavior in animal models. methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate has also been investigated for its potential use in the treatment of other psychiatric disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
methyl 4-[1-(4-propylphenyl)ethylcarbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-5-15-6-8-16(9-7-15)14(2)21-20(24)22-18-12-10-17(11-13-18)19(23)25-3/h6-14H,4-5H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDFHSLEXJQGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[1-(4-propylphenyl)ethyl]carbamoyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4650884.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-iodobenzamide](/img/structure/B4650896.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4650897.png)
![methyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4650904.png)
![N-2-naphthyl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4650905.png)

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B4650922.png)
![2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4650928.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide](/img/structure/B4650936.png)
![1-(3,5-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650940.png)


![N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4650967.png)
![methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)